4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate

Pharmaceutical salt selection toxicity counterion effect

4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate (CAS 2654-51-5) is a quaternary ammonium salt derived from quinoline, featuring a chloro substituent at the 4-position and methyl groups at the 1- and 2-positions of the heterocyclic ring. It is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, where it is sold 'as-is' without standardized analytical data, requiring the buyer to assume responsibility for identity and purity confirmation.

Molecular Formula C12H14ClNO4S
Molecular Weight 303.76 g/mol
CAS No. 2654-51-5
Cat. No. B12881691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate
CAS2654-51-5
Molecular FormulaC12H14ClNO4S
Molecular Weight303.76 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)Cl)C.COS(=O)(=O)[O-]
InChIInChI=1S/C11H11ClN.CH4O4S/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;1-5-6(2,3)4/h3-7H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyJKDFQYWASDRMOU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,2-dimethylquinolin-1-ium Methyl Sulfate (CAS 2654-51-5): Chemical Class and Core Characteristics for Research Procurement


4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate (CAS 2654-51-5) is a quaternary ammonium salt derived from quinoline, featuring a chloro substituent at the 4-position and methyl groups at the 1- and 2-positions of the heterocyclic ring . It is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, where it is sold 'as-is' without standardized analytical data, requiring the buyer to assume responsibility for identity and purity confirmation . This compound serves as a synthetic scaffold for medicinal chemistry and materials science applications where the methyl sulfate counterion provides distinct solubility and reactivity profiles compared to halide analogs such as the corresponding iodide salt (CAS 50593-21-0) .

Why 4-Chloro-1,2-dimethylquinolin-1-ium Salts Cannot Be Interchanged: A Counterion and Substituent Selection Rationale


Substituting 4-chloro-1,2-dimethylquinolin-1-ium methyl sulfate with a generic halide salt like the iodide is chemically non-trivial because the counterion dictates key performance parameters. In a pharmaceutical development context, the iodide form has been explicitly disclaimed as a non-preferred pharmaceutical salt due to its potential for causing skin rash, headache, and toxicity [1]. Beyond biological compatibility, the methyl sulfate anion offers a fundamentally different leaving-group ability and solvation energy compared to iodide, which directly impacts the kinetics of nucleophilic aromatic substitution at the 4-chloro position—a critical reactivity handle confirmed in kinetic studies on analogous N-methylquinolinium systems [2].

Quantitative Evidence for Competitive Differentiation of 4-Chloro-1,2-dimethylquinolin-1-ium Methyl Sulfate


Counterion Selection for Biological Compatibility vs. Iodide Analog

For applications involving biological systems or pharmaceutical development, 4-chloro-1,2-dimethylquinolin-1-ium methyl sulfate offers a distinct safety advantage. Patent literature on this quinolinium scaffold explicitly states that the iodide form 'is not a preferred pharmaceutical salt and can lead to symptoms such as skin rash and headache and even toxicity' [1]. While the methyl sulfate form has not been directly compared in the same document, this disclosure establishes a critical biological incompatibility with the most common halide analog, making the methyl sulfate salt the safer candidate for progression in medicinal chemistry screening.

Pharmaceutical salt selection toxicity counterion effect

Reactivity of the C4-Cl Site: Hydroxide-Ion Substitution Kinetics in N-Methylquinolinium Systems

The synthetic utility of the 4-chloro substituent on a quinolinium scaffold is underscored by the kinetic reactivity of closely related systems. In a study determining the replacement reactions of various substituted N-methylquinolinium iodides with hydroxide ions, the 4-chloro-N-methylquinolinium salt exhibited measurable reactivity. While the 2-iodo analog was 1440 times more reactive than the 4-isomer at 20°C, the 4-chloro compound maintains a defined, stable reactivity window suitable for controlled functionalization [1]. This kinetic data, although generated on the N-methyl (rather than 1,2-dimethyl) analog with iodide as counterion, provides class-level inference that the 4-chloro group on a quinolinium core is a viable reactant for nucleophilic displacement, and the methyl sulfate counterion is expected to further modulate this reactivity profile via non-leaving group influences.

Nucleophilic aromatic substitution reaction kinetics quinolinium salts

Optimal Scientific and Industrial Use Cases for 4-Chloro-1,2-dimethylquinolin-1-ium Methyl Sulfate


Medicinal Chemistry Lead Optimization Avoiding Iodide Toxicity

The quinolinium scaffold is known for its anti-cancer potential, but the iodide counterion's toxicity is a recognized drawback [1]. This methyl sulfate salt enables structure-activity relationship (SAR) studies on this pharmacophore without the confounding toxicological signals inherent to the iodide form, as highlighted in patent disclosures.

Controlled Nucleophilic Functionalization via the 4-Chloro Handle

The 4-chloro substituent on quinolinium salts is a kinetically viable site for nucleophilic aromatic substitution, as demonstrated by class-level kinetic studies [2]. This compound serves as a building block for synthesizing 4-substituted quinoline derivatives with defined reactivity, where the methyl sulfate counterion may offer solubility advantages.

Procurement of a Rare Chemical Scaffold for Exploratory Research

As a product listed under the AldrichCPR collection, 4-chloro-1,2-dimethylquinolin-1-ium methyl sulfate represents a rare and unique chemical for early-stage discovery . Its availability, despite the absence of batch-specific analytical data, fills a niche for academic groups requiring this specific substitution pattern for probe development.

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